3-(1H-imidazol-1-yl)cyclohexanone
Description
BenchChem offers high-quality 3-(1H-imidazol-1-yl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-imidazol-1-yl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-imidazol-1-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-3-1-2-8(6-9)11-5-4-10-7-11/h4-5,7-8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFJJTOEINUMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Using 3-(1H-imidazol-1-yl)cyclohexanone as a chemical intermediate.
Application Note: Strategic Utilization of 3-(1H-imidazol-1-yl)cyclohexanone
Executive Summary: The "Dual-Personality" Intermediate
3-(1H-imidazol-1-yl)cyclohexanone (hereafter 3-IC ) is a bifunctional building block that bridges simple alicyclic chemistry and heterocyclic pharmacophore synthesis.[1] Its value lies in its "push-pull" reactivity :
-
The Ketone (Electrophile): A handle for reductive amination, Grignard addition, or condensation reactions (e.g., Fischer Indole).
-
The Imidazole (Nucleophile/Base): A stable heteroaromatic moiety that serves as a hydrogen bond acceptor, metal ligand, or bio-active pharmacophore (common in 5-HT3 antagonists and enzyme inhibitors).
This guide details the synthesis, stabilization, and downstream utilization of 3-IC , specifically addressing the challenge of retro-Michael instability during processing.
Synthesis Protocol: Optimized Aza-Michael Addition
The most efficient route to 3-IC is the conjugate addition (aza-Michael) of imidazole to 2-cyclohexen-1-one.[1] While this reaction can proceed neat, a water-mediated protocol is recommended for higher purity and "green" compliance.
Mechanism & Stability Warning
-
Reaction Type: Reversible Aza-Michael Addition.
-
Critical Constraint: The product is thermodynamically unstable at high temperatures (>80°C) or effectively basic pH, leading to retro-Michael decomposition back to imidazole and the volatile enone.
Protocol: Aqueous-Mediated Synthesis
Reagents:
-
2-Cyclohexen-1-one (1.0 equiv)[1]
-
Imidazole (1.0 equiv)[1]
-
Solvent: Deionized Water (2.0 M concentration relative to limiting reagent)
-
Catalyst (Optional): 10 mol% Imidazolium Chloride (accelerates kinetics)[1]
Step-by-Step Procedure:
-
Charge: In a round-bottom flask, dissolve imidazole (6.8 g, 100 mmol) in water (50 mL).
-
Addition: Add 2-cyclohexen-1-one (9.6 g, 100 mmol) dropwise at room temperature (20–25°C). Note: The reaction is slightly exothermic.
-
Incubation: Stir vigorously at room temperature for 12–24 hours.
-
Validation: Monitor by TLC (DCM/MeOH 9:1). The UV-active enone spot (Rf ~0.[1]8) should disappear, replaced by the lower Rf product spot.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Expert Tip: Avoid acidic workup, as protonating the imidazole renders it water-soluble, preventing extraction.
-
-
Drying: Dry combined organics over anhydrous Na₂SO₄ and filter.
-
Concentration: Evaporate solvent under reduced pressure at <40°C .
-
Caution: Do not overheat the water bath. High heat promotes the retro-reaction.[1]
-
-
Yield: Expected yield is 85–92% as a viscous, pale-yellow oil or low-melting solid.[1]
Downstream Application Pathways
3-IC serves as a divergent hub.[1] The following workflows illustrate its utility in accessing three distinct chemical spaces.
Pathway A: Reductive Amination (Access to Polyamines)
Used to generate 1,3-diamino motifs common in antimicrobial agents and ligands.[1]
-
Reagents: Sodium Triacetoxyborohydride (STAB), Primary Amine (R-NH₂), DCE/THF.
-
Protocol Insight: Use STAB (mild hydride) rather than NaBH₄ to prevent direct reduction of the ketone to an alcohol before imine formation.
-
Stereochemistry: The product will be a mixture of cis/trans diastereomers (typically 3:1 favoring thermodynamic stability).[1]
Pathway B: Fischer Indole Synthesis (The "Ondansetron" Route)
This is the most commercially relevant application. Condensing 3-IC with phenylhydrazine derivatives yields tetrahydrocarbazolones, the core scaffold of 5-HT3 antagonists (e.g., Ondansetron analogs).
-
Reagents: Phenylhydrazine HCl, Glacial Acetic Acid (solvent/catalyst).
-
Conditions: Reflux (caution required).[1]
-
Self-Validating Step: The formation of the indole ring is irreversible, "locking" the imidazole moiety into the structure and preventing retro-Michael decomposition.
Pathway C: Alpha-Functionalization
The ketone allows for
Visualizing the Workflow
The following diagram maps the synthesis and divergent applications, highlighting the critical stability checkpoint.
Figure 1: Synthesis workflow and divergent application map. Note the reversible nature of the synthesis step (red dashed arrow).
Analytical Characterization Data
To validate the integrity of 3-IC , compare experimental data against these standard values.
| Technique | Parameter | Diagnostic Signal | Interpretation |
| 1H NMR | Imidazole Ring | Characteristic aromatic protons of the imidazole ring. | |
| 1H NMR | Chiral Center (H3) | The methine proton at C3 is deshielded by the nitrogen attachment. | |
| IR | Carbonyl (C=O) | ~1710 cm⁻¹ | Strong stretch indicating intact saturated ketone.[1] |
| IR | Enone Check | ~1680 cm⁻¹ (Absent) | Critical: Presence of this peak indicates retro-Michael decomposition (starting material).[1] |
| MS (ESI) | Molecular Ion | [M+H]⁺ = 165.1 | Consistent with Formula C₉H₁₂N₂O.[1] |
Case Study: Analog Synthesis for 5-HT3 Antagonists
Context: Ondansetron is a premier antiemetic drug.[1] Its synthesis typically involves a Mannich reaction using 2-methylimidazole.[1] However, using 3-IC (derived from unsubstituted imidazole) allows researchers to synthesize des-methyl Ondansetron analogs to study the steric influence of the methyl group on receptor binding.
Protocol Adaptation:
-
Pre-formation: Synthesize 3-IC via the aqueous protocol above.
-
Fusion: React 3-IC (1.0 eq) with phenylhydrazine (1.0 eq) in acetic acid at reflux for 2 hours.
-
Result: 3-(imidazol-1-yl)-1,2,3,4-tetrahydrocarbazole.[1]
-
Oxidation: Oxidation at the C4 position (using DDQ or atmospheric oxidation under basic conditions) yields the final carbazolone scaffold.
References
-
Synthesis of Michael Adducts
-
Ondansetron Synthesis Context
-
Reductive Amination Methodology
-
Stability of Imidazole Adducts
Sources
- 1. Compound 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione -... [chemdiv.com]
- 2. CN115677559A - One-step synthesis method of ondansetron intermediate tetrahydrocarbazolone - Google Patents [patents.google.com]
- 3. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
Experimental procedure for N-alkylation with 3-bromocyclohexanone.
An Application Guide for the N-Alkylation of Amines with 3-Bromocyclohexanone
Introduction: The Significance of N-Substituted Cyclohexanones
N-substituted aminocyclohexanone scaffolds are pivotal structural motifs in medicinal chemistry and drug discovery. Their conformational rigidity and the presence of key functional groups—a ketone and a secondary or tertiary amine—make them versatile building blocks for synthesizing a wide range of biologically active molecules and complex natural products. The direct N-alkylation of an amine with an α-haloketone, such as 3-bromocyclohexanone, is a fundamental and efficient method for forging the crucial carbon-nitrogen bond that defines these structures.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for N-alkylation using 3-bromocyclohexanone. It delves into the underlying reaction mechanism, critical parameters for experimental design, a detailed step-by-step protocol, and methods for purification and characterization.
Reaction Mechanism and Rationale
The N-alkylation of an amine with 3-bromocyclohexanone proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is predicated on the nucleophilic character of the amine and the electrophilic nature of the α-carbon (the carbon adjacent to the carbonyl group) in the haloketone.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the bromine. This attack occurs from the backside, leading to the displacement of the bromide ion as a leaving group and the formation of a new C-N bond.
-
Acid-Base Reaction: The initial product is an ammonium salt, which is protonated and carries a positive charge. A base present in the reaction mixture then deprotonates the nitrogen, neutralizing the salt and yielding the final N-substituted 3-aminocyclohexanone product.[2]
The carbonyl group's electron-withdrawing nature enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack compared to a standard alkyl halide.[3]
Sources
Application Note: End-to-End Development of Imidazole-Based Antifungal Agents
Abstract
The emergence of multidrug-resistant fungal pathogens (Candida auris, azole-resistant Aspergillus) necessitates the revitalization of the imidazole scaffold. While triazoles have dominated recent clinical use, the imidazole core remains a potent template for inhibiting lanosterol 14
Introduction: The Imidazole Pharmacophore
The antifungal efficacy of imidazoles (e.g., miconazole, ketoconazole) relies on the coordination of the unhindered nitrogen atom (N-3) of the imidazole ring to the heme iron of the fungal enzyme CYP51 (Erg11p). This binding prevents the activation of oxygen required for the demethylation of lanosterol, leading to:
-
Depletion of ergosterol: Compromising membrane fluidity and integrity.
-
Accumulation of toxic sterols: 14
-methylsterols disrupt membrane packing.
Diagram 1: Mechanism of Action & Downstream Effects
Caption: Pathway illustrating the dual-mechanism of imidazole-induced fungal cell death: ergosterol depletion and toxic sterol accumulation.
Chemical Synthesis: N-Alkylation Protocol
Objective: Synthesize 1-substituted imidazole derivatives via nucleophilic substitution. This route allows for the introduction of diverse lipophilic side chains essential for membrane penetration.
Protocol A: General N-Alkylation of Imidazole
Reagents: Imidazole (1.0 eq), Alkyl/Aryl Halide (1.1 eq), Potassium Carbonate (
-
Activation: Dissolve imidazole (10 mmol) in anhydrous ACN (20 mL). Add anhydrous
(20 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation.-
Expert Insight: Use anhydrous solvents to prevent side reactions with water.
acts as an acid scavenger.
-
-
Substitution: Dropwise add the alkyl halide (11 mmol) dissolved in ACN (5 mL).
-
Reflux: Heat the mixture to reflux (80°C for ACN) and monitor by Thin Layer Chromatography (TLC) (Mobile phase: DCM/MeOH 9:1). Reaction typically completes in 6–12 hours.
-
Workup: Filter off the inorganic salts (
/KX). Evaporate the solvent under reduced pressure. -
Purification: Dissolve residue in Ethyl Acetate, wash with water (x3) and brine. Dry over
. Purify via silica gel column chromatography.
Self-Validation Step:
-
1H-NMR Check: Confirm the disappearance of the N-H proton signal (approx. 12-13 ppm) and the diagnostic shift of the N-CH2 protons (approx. 4.0-5.0 ppm).
In Vitro Screening: CLSI Broth Microdilution
Objective: Determine the Minimum Inhibitory Concentration (MIC) following the Clinical and Laboratory Standards Institute (CLSI) M27-A4 standards for yeasts.
Protocol B: MIC Determination
Materials:
-
RPMI 1640 medium (with L-glutamine, without bicarbonate).
-
Buffer: MOPS (0.165 M), adjusted to pH 7.0.
-
96-well microtiter plates (U-bottom).
-
QC Strain: Candida parapsilosis ATCC 22019.
Workflow:
-
Media Prep: Dissolve RPMI 1640 and MOPS in distilled water. Filter sterilize (0.22 µm).
-
Causality: MOPS provides a stable pH of 7.0, which is critical because imidazole binding is pH-dependent. Unbuffered media can lead to false resistance.
-
-
Compound Dilution: Prepare a stock solution of the imidazole derivative in DMSO. Perform serial 2-fold dilutions in the RPMI medium to achieve a final range of 0.125 – 64 µg/mL. Ensure final DMSO concentration is <1%.
-
Inoculum Prep: Pick 5 colonies from 24h culture (Candida albicans). Suspend in saline to reach 0.5 McFarland standard (
CFU/mL). Dilute 1:100, then 1:20 in RPMI to get final inoculum of CFU/mL. -
Incubation: Add 100 µL inoculum to 100 µL drug dilution. Incubate at 35°C for 24 hours (48h for some species).
-
Readout: Visual score. MIC is the lowest concentration with 50% inhibition (prominent decrease in turbidity) compared to growth control.
Data Interpretation Table:
| Category | MIC Breakpoint (µg/mL) | Interpretation |
| Susceptible (S) | High probability of therapeutic success. | |
| Susceptible-Dose Dependent (SDD) | 4.0 | Efficacy depends on achieving high plasma levels. |
| Resistant (R) | Likely therapeutic failure. | |
| Note: Breakpoints are generalized for Candida spp. based on fluconazole equivalence. |
Diagram 2: Screening & Development Workflow
Caption: Iterative workflow from synthesis to lead optimization, prioritizing potency and safety.
Mechanistic Validation: Sterol Quantitation
Objective: Confirm that the synthesized compound inhibits CYP51 by quantifying the reduction of ergosterol and accumulation of precursors.
Protocol C: UV Spectrophotometric Sterol Profile
Principle: Ergosterol and 24(28)-dehydroergosterol (DHE) exhibit a characteristic four-peak UV absorption curve (260–300 nm).[1][2] CYP51 inhibition flattens these peaks.
-
Culture: Grow C. albicans in Sabouraud Dextrose Broth (SDB) with sub-MIC concentrations of the test compound for 16 hours.
-
Saponification: Harvest cells by centrifugation. Add 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1 hour.
-
Expert Insight: Saponification hydrolyzes esters, releasing free sterols from the cell membrane.
-
-
Extraction: Add 1 mL water and 3 mL n-heptane . Vortex vigorously for 3 minutes.[1][3] Allow layers to separate.
-
Analysis: Transfer the upper heptane layer to a quartz cuvette. Scan absorbance from 230 nm to 300 nm.
-
Calculation:
-
Ergosterol %: Calculated using absorbance at 281.5 nm .
-
24(28)DHE %: Calculated using absorbance at 230 nm .
-
Self-Validation:
-
Control Sample: Must show four distinct peaks at 262, 271, 281, and 290 nm.
-
Treated Sample: A flattening of the 281.5 nm peak combined with an increase in the 230 nm peak (precursor accumulation) confirms CYP51 inhibition.
Selectivity Profiling (Safety)
Objective: Imidazoles can cross-react with human CYP450 enzymes. The Selectivity Index (SI) must be determined.
Protocol D: Cytotoxicity & SI Calculation
-
Cell Line: HepG2 (Liver) or NIH 3T3 (Fibroblast).
-
Assay: MTT or WST-1 reduction assay.
-
Procedure:
-
Seed cells (
/well) in 96-well plates. Incubate 24h. -
Add compound (serial dilutions). Incubate 48h.
-
Add MTT reagent.[4] Read absorbance at 570 nm.
-
-
Calculation:
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[7] CLSI.[7][8][9] [Link]
-
Arthington-Skaggs, B. A., et al. (1999). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337.[10] [Link]
-
Peyton, L. R., et al. (2015). The emergence of Candida auris: a global health threat. The Lancet Infectious Diseases. [Link]
-
Odds, F. C., et al. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272-279. [Link]
-
Zhang, L., et al. (2014). Design, synthesis and antifungal activity of novel imidazole derivatives. RSC Advances. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. researchgate.net [researchgate.net]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Cytotoxicity Profiling of 3-(1H-imidazol-1-yl)cyclohexanone
Abstract & Scope
This application note details the standardized protocol for evaluating the cytotoxicity of 3-(1H-imidazol-1-yl)cyclohexanone , a critical heterocyclic building block often used in the synthesis of antifungal azoles and kinase inhibitors. While the cyclohexanone moiety provides a versatile handle for further functionalization, the imidazole ring introduces specific biological activities—most notably the potential for cytochrome P450 (CYP) inhibition and pH-dependent membrane interactions.
This guide moves beyond simple viability screening. It establishes a multiplexed evaluation framework combining metabolic competence (MTT/MTS) with membrane integrity (LDH) to distinguish between cytostatic effects and frank necrosis. This distinction is vital for early-stage drug discovery to prevent late-stage attrition due to off-target hepatotoxicity.
Compound Profile & Physicochemical Considerations
Before initiating biological assays, the physicochemical behavior of the test article must be understood to prevent experimental artifacts (e.g., precipitation).
| Property | Specification | Experimental Implication |
| Compound Name | 3-(1H-imidazol-1-yl)cyclohexanone | Test Article |
| PubChem CID | 10931777 | Reference ID |
| Molecular Weight | 164.21 g/mol | Use for Molarity Calc. |
| LogP (Predicted) | ~0.1 - 0.5 (Polar) | Soluble in aqueous buffers at low conc; Stock in DMSO required. |
| pKa (Imidazole) | ~6.9 - 7.0 | Critical: The ionization state changes at physiological pH (7.4). Ensure culture media is well-buffered (HEPES) to prevent pH drift. |
| Solubility | DMSO (>50 mM), Ethanol | Protocol: Prepare 100 mM Master Stock in anhydrous DMSO. |
Experimental Design Strategy
To ensure Scientific Integrity , this protocol utilizes a dual-readout system. Relying solely on mitochondrial reductase activity (e.g., MTT) can generate false positives if the imidazole moiety directly inhibits mitochondrial enzymes without killing the cell.
-
Primary Endpoint: MTS/CCK-8 Assay (Tetrazolium reduction). Measures metabolic activity.
-
Secondary Endpoint: LDH Release Assay . Measures plasma membrane rupture (necrosis).
-
Cell Model: HepG2 (Human Hepatocellular Carcinoma) .
-
Rationale: Imidazole-containing compounds often target heme-iron in CYP450 enzymes. HepG2 cells retain some metabolic capacity, making them the most relevant model for predicting liver-specific toxicity associated with this structural class.
-
Detailed Protocol: Reagent Preparation
Stock Solution Preparation
Objective: Create a stable, precipitation-free 100 mM Master Stock.
-
Weigh 16.4 mg of 3-(1H-imidazol-1-yl)cyclohexanone.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex for 30 seconds until clear.
-
QC Check: Inspect for turbidity. If turbid, sonicate for 5 minutes at 37°C.
-
Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Serial Dilution Scheme (200x Concentrates)
Prepare intermediate dilutions in DMSO first to keep the solvent concentration constant (0.5%) across all wells.
| Step | Source | Vol. Source (µL) | Vol. DMSO (µL) | Conc. (mM) | Final Assay Conc. (µM) |
| 1 | Master Stock | 50 | 450 | 10 | 50 |
| 2 | Step 1 | 150 | 300 | 3.33 | 16.6 |
| 3 | Step 2 | 150 | 300 | 1.11 | 5.5 |
| 4 | Step 3 | 150 | 300 | 0.37 | 1.8 |
| 5 | Step 4 | 150 | 300 | 0.12 | 0.6 |
| 6 | DMSO Only | 0 | 300 | 0 | 0 (Vehicle) |
Assay Workflow (Dual Endpoint)
This workflow allows the supernatant to be used for LDH analysis while the adherent cells are used for the MTS viability assay.
Figure 1: Multiplexed Cytotoxicity Workflow. By separating supernatant and cells, two distinct toxicity mechanisms are interrogated from a single sample.
Step-by-Step Procedure
-
Seeding (Day 0):
-
Seed HepG2 cells at 1.0 x 10⁴ cells/well in 100 µL of EMEM + 10% FBS in a 96-well clear-bottom plate.
-
Incubate for 24 hours to allow attachment and flattening.
-
-
Treatment (Day 1):
-
Prepare the "2x Working Solutions" by diluting the DMSO stocks (Section 4.2) 1:100 into pre-warmed culture media.
-
Aspirate old media from the cells.
-
Add 100 µL of the 2x Working Solution to the wells.
-
Controls:
-
Negative:[1] Media + 0.5% DMSO.
-
Positive (Death): Media + 1% Triton X-100 (add 30 mins prior to harvest).
-
-
-
Readout (Day 2 or 3):
-
LDH (Membrane): Carefully remove 50 µL of supernatant without disturbing the monolayer. Transfer to a fresh plate. Add LDH reaction mix per kit instructions. Measure Absorbance at 490 nm.
-
MTS (Metabolism): To the remaining cells/media (50 µL), add 50 µL of fresh media + 20 µL of MTS/PMS reagent. Incubate 1-4 hours. Measure Absorbance at 490 nm.
-
Mechanistic Insight & Data Interpretation[2]
Understanding why 3-(1H-imidazol-1-yl)cyclohexanone might be toxic is crucial for interpreting data. The imidazole ring is a known ligand for heme iron.
Figure 2: Potential Mechanisms of Toxicity. Primary toxicity is likely driven by imidazole-mediated interference with heme proteins or direct membrane interaction at high concentrations.
Acceptance Criteria
-
Z-Factor: > 0.5 for the assay plate (indicates excellent separation between Vehicle and Positive Control).
-
Vehicle Control Viability: Must be >90% relative to naive cells.
-
Dose-Response: Curve fit (
) using a 4-parameter logistic model.
Calculation
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in wells | Compound insolubility in aqueous media. | Check wells under microscope immediately after addition. If crystals form, lower the max concentration to 50 µM. |
| High Background (LDH) | FBS contains endogenous LDH. | Use Heat-Inactivated FBS or reduce serum to 1% during the treatment phase. |
| Edge Effect | Evaporation in outer wells. | Fill inter-well spaces with sterile PBS or use a gas-permeable plate seal. |
| pH Shift | Imidazole basicity. | Ensure media contains 25mM HEPES buffer to maintain pH 7.4. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10931777, 3-(1H-imidazol-1-yl)cyclohexanone. Retrieved from [Link]
-
Zhang, L., et al. (2020).[2] Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules.[1][3][2][4][5][6][7][8][9][10] Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[1][3][4][6][9] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-unsubstituted Imidazoles: Design, Synthesis, and Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-(1h-imidazol-1-yl)cyclohexanone (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 8. Cytotoxicity-related Effects of Imidazolium and Chlorinated Bispyridinium Oximes in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(1H-imidazol-1-yl)cyclohexanone Synthesis
Case ID: AZM-MICHAEL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Optimization & Troubleshooting for Aza-Michael Addition of Imidazole to 2-Cyclohexen-1-one
Executive Summary & Case Context[1]
The Challenge: The synthesis of 3-(1H-imidazol-1-yl)cyclohexanone via the aza-Michael addition is a deceptively simple reaction. While the atom economy is theoretically 100%, researchers often encounter stalled conversion (equilibrium limits), polymerization of the enone (thermodynamic instability), or significant mass loss during aqueous workup due to the product's high polarity.
The Application: This structural motif is critical in the development of 5-HT3 receptor antagonists (e.g., Ondansetron analogs) and nitrogen-containing heterocycles for neuroactive drug discovery.
The Solution Architecture: This guide moves beyond standard textbook procedures. We utilize a Water-Promoted Kinetic Protocol that leverages the hydrophobic effect to accelerate the reaction while suppressing polymerization, followed by a Salting-Out Extraction Strategy to maximize isolation efficiency.
The "Gold Standard" Protocol
Based on high-throughput screening and "on-water" reaction kinetics.
Optimized Reaction Parameters
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | 1.0 equiv Enone : 1.2–1.5 equiv Imidazole | Excess nucleophile drives the equilibrium forward (Le Chatelier’s principle) and compensates for the reversibility of the Michael addition. |
| Solvent | Water (Deionized) or Solvent-Free | Water activates the enone via hydrogen bonding to the carbonyl oxygen and stabilizes the zwitterionic transition state. |
| Catalyst | None (Autocatalytic) or 10 mol% InCl₃ | Imidazole itself acts as a base. For stubborn scales, Indium(III) chloride is a Lewis acid that tolerates water. |
| Temperature | 25°C – 40°C | Do not overheat. High temperatures (>60°C) promote the retro-Michael reaction and polymerization of cyclohexenone. |
| Time | 4 – 12 Hours | Monitor via TLC (DCM/MeOH 9:1). Reaction is usually rapid under aqueous conditions. |
Step-by-Step Methodology
-
Reactant Charging: In a round-bottom flask, dissolve Imidazole (1.5 equiv) in a minimum volume of water (approx. 1 M concentration).
-
Addition: Add 2-Cyclohexen-1-one (1.0 equiv) dropwise at room temperature.
-
Note: If the mixture is heterogeneous (emulsion), vigorous stirring is essential to maximize the interfacial area ("on-water" effect).
-
-
Reaction Phase: Stir vigorously at 25–30°C.
-
Checkpoint: The mixture often becomes homogeneous as the product forms (product is more water-soluble than the starting enone).
-
-
Quench & Workup (Critical Step):
-
Saturate the aqueous phase with NaCl (brine saturation).
-
Extract exhaustively with Chloroform/Isopropanol (3:1) or DCM . Simple EtOAc extraction often results in 20–30% yield loss due to the product's water solubility.
-
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient) or recrystallization from Acetone/Ether if solid.
Mechanistic Insight & Pathway Visualization
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a 1,4-addition.[1] The key failure point is the Retro-Michael pathway, which is thermodynamically accessible if the system is heated or if a strong base is used.
Figure 1: Mechanistic pathway highlighting the critical reversible step (Retro-Michael) and the stabilizing role of water in the transition state.
Troubleshooting Guide (FAQ)
Q1: My TLC shows conversion, but I recover very little product (Low Isolated Yield). Where is it?
-
Diagnosis: The product, 3-(imidazol-1-yl)cyclohexanone, contains a basic nitrogen and a ketone, making it highly polar and water-soluble.
-
Fix:
-
Salting Out: You must saturate the aqueous layer with NaCl before extraction.
-
Solvent Switch: Switch from Ethyl Acetate to Chloroform or DCM containing 5-10% Isopropanol . This increases the partition coefficient favoring the organic phase.
-
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12 hours.
-
Q2: The reaction stalls at 60-70% conversion and won't go further.
-
Diagnosis: You have reached thermodynamic equilibrium.
-
Fix:
-
Increase Concentration: Aza-Michael additions are second-order (or pseudo-second-order). Running the reaction "neat" (solvent-free) or at very high concentration (5M) pushes the kinetics.
-
Excess Imidazole: Increase imidazole to 1.5 or 2.0 equivalents.
-
Add a Promoter: Add 10 mol% LiClO₄ or InCl₃ . These Lewis acids coordinate to the carbonyl, lowering the LUMO energy of the enone without catalyzing the polymerization as aggressively as strong bases.
-
Q3: I see a "gum" or insoluble solid forming that isn't my product.
-
Diagnosis: Polymerization of 2-cyclohexen-1-one. This happens if the reaction mixture is too basic or heated too aggressively.
-
Fix:
-
Lower Temperature: Run the reaction at room temperature (20-25°C).
-
Avoid Strong Bases: Do not add NaOH, KOH, or NaH. The basicity of imidazole (pKa ~7) is sufficient.
-
Protect from Light: Cyclohexenone can undergo photochemical dimerization; wrap the flask in foil.
-
Diagnostic Workflow
Use this decision tree to diagnose yield failures in your current batch.
Figure 2: Troubleshooting logic flow for diagnosing yield loss in aza-Michael additions.
References
-
Rulev, A. Y. (2017). Aza-Michael Addition: An Efficient Tool for the Synthesis of Nitrogen-Containing Heterocycles.[2] This review details the kinetics and equilibrium challenges of imidazole additions.[3]
-
Source:
-
-
Liu, B. K., et al. (2007).[2] N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction.[2] Discusses the catalytic cycles and the efficiency of imidazole derivatives in conjugate additions.
-
Source:
-
-
General Protocol Validation: The "On-Water" effect for accelerating Michael additions is well-documented in green chemistry literature, specifically for heterocycle synthesis.
-
Source:
-
Sources
Purification of crude 3-(1H-imidazol-1-yl)cyclohexanone by column chromatography.
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development facing challenges in the purification of 3-(1H-imidazol-1-yl)cyclohexanone. The unique chemical nature of this molecule—possessing both a polar, basic imidazole ring and a moderately non-polar cyclohexanone backbone—presents specific hurdles in column chromatography. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on a standard silica gel TLC plate. What is the primary cause and how can I fix it?
A1: Severe streaking or tailing is the most common issue for basic nitrogen-containing heterocycles like your target compound.[1] This phenomenon is caused by strong, non-ideal interactions between the basic nitrogen of the imidazole ring and the acidic silanol (-Si-OH) groups on the surface of the silica gel.[2] To resolve this, you must neutralize these acidic sites. The most effective solution is to add a basic modifier to your mobile phase.
-
Primary Recommendation: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your eluent system.[1][2] This will compete with your compound for the acidic sites on the silica, leading to sharper spots and improved peak shape during column chromatography.
Q2: I'm struggling to find a solvent system that moves my compound off the baseline on the TLC plate. What should I try?
A2: Your compound is highly polar, so standard solvent systems like ethyl acetate/hexane may be insufficient.[3] You need to significantly increase the polarity of your mobile phase.
-
Recommended Solvent Systems: Start with a more polar solvent combination. Good starting points for polar compounds include dichloromethane/methanol or chloroform/methanol.[2][4] If the compound still doesn't move, you can try highly polar systems, such as 5-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[3][5]
Q3: Should I use silica gel or alumina as my stationary phase?
A3: For basic compounds like 3-(1H-imidazol-1-yl)cyclohexanone, basic or neutral alumina can often provide better separation and reduce tailing compared to silica gel.[2] However, silica gel is more common and can be highly effective if deactivated with a basic modifier as described in A1.
-
Recommendation: Begin with silica gel, as it is the most standard stationary phase.[6] If you continue to face issues with irreversible adsorption or poor recovery even after adding a basic modifier, switching to neutral or basic alumina is a logical next step.[2]
Q4: Is wet loading or dry loading better for this type of compound?
A4: Dry loading is highly recommended for this application. Dissolving your crude product in a minimal amount of solvent and loading it directly onto the column (wet loading) can lead to band broadening, especially if a strong solvent is required for dissolution. Adsorbing the compound onto a small amount of silica gel and loading the resulting powder (dry loading) typically results in sharper bands and superior separation.[2]
Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section addresses specific experimental failures in a problem-cause-solution format.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Poor Separation / Overlapping Peaks | 1. Inappropriate Solvent System: The polarity difference between your eluent and your compounds is not optimized, leading to poor differential migration. | Optimize via TLC: Test a range of solvent systems to achieve a target Rf value of 0.2-0.3 for 3-(1H-imidazol-1-yl)cyclohexanone.[7] This Rf provides the best chance for good separation on a column. Start with Dichloromethane/Methanol and systematically increase the methanol percentage. |
| 2. Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: As a rule of thumb, for silica gel flash chromatography, the mass of the crude sample should be about 1-5% of the mass of the stationary phase. | |
| 3. Poor Column Packing: Channels or cracks in the silica bed create alternative pathways for the solvent and sample, ruining the separation. | Repack the Column: Ensure you pack the column as a homogenous slurry to create a uniform stationary phase bed. Avoid letting the column run dry at any point. | |
| Significant Peak Tailing / Streaking | 1. Acid-Base Interaction: The basic imidazole moiety is strongly interacting with acidic silanol groups on the silica surface.[1][2] | Add a Basic Modifier: Incorporate 0.5-1% triethylamine (Et₃N) or pyridine into your mobile phase. This deactivates the acidic sites on the silica, allowing your compound to elute symmetrically.[2] |
| 2. Solvent is Too Weak: The eluent is not strong enough to fully desorb the compound from the stationary phase in a tight band. | Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/MeOH system) once the tailing begins, if no impurities are eluting nearby.[3] | |
| Low or No Recovery of Compound | 1. Irreversible Adsorption: The compound is binding so strongly to the silica gel that the mobile phase cannot elute it. This is a severe case of the acid-base interaction mentioned above. | Use a Stronger Eluent or Switch Stationary Phase: First, try flushing the column with a highly polar solvent system (e.g., 10-20% Methanol in DCM with 1% NH₄OH). If this fails, the compound may be irreversibly bound. In future attempts, switch to a more inert stationary phase like neutral or basic alumina.[1][2] |
| 2. Decomposition on Silica: The acidic nature of the silica gel may be catalyzing the degradation of your compound.[3] | Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica. Use a deactivated silica column or switch to alumina.[3] | |
| 3. Compound is Too Polar: The compound may not be eluting because the solvent system is simply not polar enough. | Use a Highly Polar Mobile Phase: For very polar compounds, systems like 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective.[5] Alternatively, consider reversed-phase chromatography.[1][3] | |
| Compound Elutes in the Solvent Front | 1. Solvent System is Too Polar: The mobile phase is too strong, causing all components of the mixture to travel with the solvent front without interacting with the stationary phase. | Decrease Eluent Polarity: Prepare a new mobile phase with a lower percentage of the polar solvent (e.g., reduce methanol content). Re-optimize using TLC to achieve the target Rf of 0.2-0.3.[7] |
Experimental Protocols & Methodologies
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
The foundation of a successful column purification is a well-optimized solvent system, determined by TLC.[6]
-
Prepare Stock Solutions: Create small volumes of potential mobile phases. Good starting points are:
-
System A: 95:5 (v/v) Dichloromethane (DCM) / Methanol (MeOH)
-
System B: 90:10 (v/v) DCM / MeOH
-
To each system, add 0.5% triethylamine (Et₃N).
-
-
Spot the TLC Plate: Dissolve a tiny amount of your crude mixture in a volatile solvent (like DCM). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber containing your chosen solvent system. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm). Calculate the Retention Factor (Rf) for your target compound.
-
Optimize: Adjust the solvent ratio until the spot for 3-(1H-imidazol-1-yl)cyclohexanone has an Rf value between 0.2 and 0.3.[7] This is the ideal range for column chromatography separation.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Column Preparation: Select an appropriately sized column. Prepare a slurry of silica gel in the least polar mobile phase you plan to use (e.g., pure hexane or the initial gradient solvent). Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed.
-
Sample Loading (Dry Load Method):
-
Dissolve your crude product (e.g., 200 mg) in a minimal volume of a volatile solvent like DCM.
-
Add silica gel (approx. 2-3 times the weight of your crude product) to this solution.[2]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed silica gel column, forming a thin, even layer.
-
-
Elution:
-
Begin eluting with your optimized solvent system (containing 0.5-1% Et₃N). You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.
-
Maintain a constant flow rate using positive pressure (flash chromatography).[8]
-
-
Fraction Collection: Collect the eluate in a series of test tubes or vials.
-
Monitoring: Use TLC to analyze the collected fractions to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 3-(1H-imidazol-1-yl)cyclohexanone.
Visualized Workflows
Purification Method Development Workflow
Caption: Decision tree for troubleshooting common purification issues.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid.
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- BenchChem. (n.d.). A Comparative Guide to Chromatographic Columns for the Separation of 4-Ethylnonan-2-one and Related Ketones.
- Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column?
- Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
- Der Pharma Chemica. (2017). Synthesis and Characterization of Tetrasubstitued Imidazole by Using Silica Supported Catalysis.
- MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. Molecules.
- Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography.
- PMC. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 7. yamazenusa.com [yamazenusa.com]
- 8. ajrconline.org [ajrconline.org]
Preventing decomposition of cyclohexanone derivatives during purification.
Topic: Preventing Decomposition During Purification
Ticket ID: CHX-PUR-001 Assigned Specialist: Senior Application Scientist (Organic Synthesis Div.)
Executive Summary
Cyclohexanone derivatives are deceptively simple scaffolds. While stable in theory, they frequently degrade during purification due to alpha-position lability . The carbonyl group activates the alpha-protons (
In a purification context, this leads to three primary failure modes:
-
Acid-Catalyzed Enolization (Silica Gel): Leading to racemization or elimination.
-
Self-Aldol Condensation: Dimerization under basic or thermal stress.
-
Oxidative Cleavage: Ring opening to dicarboxylic acids (e.g., adipic acid derivatives) upon exposure to air/light.
This guide provides self-validating protocols to neutralize these threats.
Module 1: Chromatography Troubleshooting (The "Silica Trap")
Issue: "My compound streaks on the column, disappears, or elutes as a complex mixture."
The Mechanism of Failure
Standard silica gel (
-
Elimination: If a leaving group (e.g.,
, ) is present at the -position. -
Racemization: If the
-carbon is a chiral center.[1] -
Hydrolysis: Of acid-sensitive protecting groups (e.g., acetals).
Protocol A: The "TEA-Doped" Silica Method
Use this when you must use silica due to resolution requirements.
Reagents:
-
Triethylamine (TEA) or Pyridine (High purity).
-
Standard Silica Gel 60 (230–400 mesh).
Step-by-Step Workflow:
-
Slurry Preparation: Prepare your mobile phase (e.g., Hexane:EtOAc).[1] Add 1.0% to 3.0% v/v Triethylamine (TEA) to the solvent mixture.
-
Column Pre-treatment: Pack the column with the silica slurry.[2] Flush the column with at least 2 column volumes (CV) of the TEA-doped solvent.
-
Why? The amine coordinates with the acidic silanol protons, effectively "capping" the acidic sites.
-
-
Loading: Load your crude material.
-
Elution: Continue elution with the TEA-doped solvent.
-
Post-Run: Rotovap fractions immediately. Note that TEA has a high boiling point (
). You may need to co-evaporate with toluene or use a high-vacuum pump to remove residual amine.
Protocol B: Switching Stationary Phases
If TEA doping fails, silica is likely too harsh. Switch to Neutral Alumina (Aluminum Oxide) .
-
Grade: Brockmann Grade III (add 6% water to Grade I alumina).
-
Benefit: Alumina is amphoteric but generally less prone to inducing acid-catalyzed enolization than silica.
Visual Logic: Purification Decision Tree
Caption: Decision matrix for selecting the stationary phase based on volatility and acid sensitivity.
Module 2: Thermal Instability (Distillation)
Issue: "Pot residue polymerizes or turns black during distillation."
The Mechanism of Failure
Cyclohexanones are prone to Aldol Condensation at elevated temperatures. Even trace amounts of base (from glassware cleaning) or acid can catalyze the reaction of one molecule's enolate with another's carbonyl, forming dimers and eventually tarry polymers.
Protocol: Low-Temperature Isolation
Avoid standard simple distillation.[4] Use methods that minimize Residence Time (the time the molecule spends hot).
| Method | Suitability | Key Parameter |
| Kugelrohr Distillation | High | Short path, oscillating rotation prevents bumping. Ideal for 100mg–10g scales. |
| Molecular Distillation | Extreme | High vacuum ( |
| Steam Distillation | Moderate | Good for isolating from crude reaction mixtures (tars stay behind). |
The "Inert Bleed" Technique: When distilling under vacuum, introduce a very fine capillary bleed of dry Nitrogen or Argon into the boiling flask. This prevents oxidation during the heating phase and promotes smooth boiling.
Module 3: Aqueous Workup & Extraction
Issue: "Low yield after extraction; compound partitions into water."
The Mechanism of Failure
Small cyclohexanone derivatives (like 1,4-cyclohexanedione) have surprisingly high water solubility due to hydrogen bonding with the carbonyl oxygen(s).
Protocol: Salting Out
-
Saturation: Saturate the aqueous phase with NaCl (Sodium Chloride) or
(Ammonium Sulfate).-
Physics: This increases the ionic strength of the water, disrupting the hydration shell around the organic molecule and forcing it into the organic phase (Salting Out effect).
-
-
Solvent Choice: Do not use Diethyl Ether (it holds too much water). Use Dichloromethane (DCM) or Chloroform (
extractions). -
pH Adjustment: Ensure the aqueous layer is neutral (pH 7).
-
Acidic pH: Promotes hydrate formation.
-
Basic pH: Promotes enolate formation (water soluble).
-
Frequently Asked Questions (FAQ)
Q: Can I store cyclohexanone derivatives in the fridge? A: Yes, but they must be under an inert atmosphere (Argon/Nitrogen). Cyclohexanones react with oxygen over time to form adipic acid derivatives or peroxides. Always tape the septum or use a screw-cap vial with a Parafilm seal.
Q: My TLC shows one spot, but the NMR is messy. Why?
A: You might be seeing a mixture of keto-enol tautomers. Run the NMR in a solvent that discourages enolization (like
Q: How do I remove the Triethylamine (TEA) after the column? A: TEA forms azeotropes with ethanol and water, but it is best removed by high-vacuum drying. If the compound is stable to acid, a rapid wash of the organic fraction with cold 1M HCl (before rotovap) will remove TEA as the hydrochloride salt, but this risks decomposing acid-sensitive targets.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (The authoritative text on purification protocols and physical constants).[6]
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel. (Standard protocol for amine doping).
-
BenchChem Technical Support. Column Chromatography of Alpha-Aminoketones. (Specific mechanisms on racemization and silica acidity).[1]
-
Reich, H. J. (University of Wisconsin-Madison). Common Problems in Chromatography. (Detailed discussion on silica acidity and compound streaking).
Sources
Scaling up purification from lab to pilot plant for imidazole compounds.
The following guide is structured as an Internal Technical Support Knowledge Base for process chemists and engineers. It prioritizes actionable solutions to the specific physicochemical challenges of imidazole compounds (basicity, metal coordination, and polarity).
Status: Active | Topic: Lab-to-Pilot Transfer | ID: TS-IMD-882
Executive Summary
Scaling imidazole compounds presents a unique triad of challenges:
-
Basicity (
): Leads to severe peak tailing in chromatography and "oiling out" during crystallization due to high polarity. -
Metal Affinity: The
nitrogen is an excellent ligand for Pd and Cu, making catalyst removal difficult. -
Thermodynamic Instability: Imidazoles frequently exhibit Liquid-Liquid Phase Separation (LLPS) before crystallization.
Module 1: Crystallization & Polymorph Control
Primary Issue: "My product oils out (forms a gum) instead of crystallizing during cooling."
Q1: Why does oiling out occur more frequently at scale?
A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution enters a region where a second liquid phase is thermodynamically more stable than the solid phase.
-
Mechanism: Imidazoles are polar. In non-polar antisolvents (often used to force yield), the system becomes immiscible before it reaches the nucleation threshold.
-
Scale Factor: At lab scale, rapid cooling might bypass the LLPS region and force precipitation. At pilot scale, the lower surface-area-to-volume ratio dictates slower cooling, forcing the system to spend more time in the "danger zone" (the metastable region prone to oiling).
Q2: How do I prevent LLPS in the pilot reactor?
A: You must map the Metastable Zone Width (MSZW) and implement a Seeded Cooling Protocol . Do not rely on spontaneous nucleation.
Protocol: The "Oiling Out" Rescue Strategy
-
Determine the Cloud Point: Measure the temperature at which the solution becomes turbid (
) and the temperature it clears ( ). -
Seeding Point: Introduce seeds at
(Supersaturation 1.05). -
Cubic Cooling: Use a non-linear cooling profile. Cool slowly initially to allow seed growth without secondary nucleation, then ramp up cooling once surface area is established.
Visualization: Crystallization Decision Logic
Figure 1: Decision matrix for handling imidazole crystallization failures. Note that persistent oiling out often requires switching to a salt form to alter lattice energy.
Module 2: Chromatographic Scale-Up
Primary Issue: "I have severe peak tailing, and backpressure hits the limit when I scale flow rate."
Q3: Why do imidazoles tail so badly on silica?
A: The basic imidazole nitrogen interacts with acidic silanols (
-
The Fix: You must suppress this ionization or block the silanols.
-
Option A (High pH): Use a hybrid silica (e.g., C18 with high pH stability) and run at pH 9.5-10 (using Ammonium Hydroxide). This keeps the imidazole neutral (unprotonated), improving peak shape and loading capacity.
-
Option B (Chaotropic Modifiers): If you must run at low pH, add 0.1% Triethylamine (TEA) or Ammonium Acetate. The TEA competes for the silanol sites.
-
Q4: How do I calculate the correct flow rate for the pilot column?
A: Do not scale by volumetric flow rate alone. You must maintain Linear Velocity (
Scale-Up Calculation Table
| Parameter | Lab Scale (Column 1) | Pilot Scale (Column 2) | Scale-Up Formula |
| Diameter ( | N/A | ||
| Length ( | Keep | ||
| Linear Velocity ( | Must remain constant. | ||
| Flow Rate ( | |||
| Sample Load ( |
Critical Warning: If you increase particle size (
Module 3: Metal Scavenging (Pd/Cu Removal)
Primary Issue: "Standard washes (EDTA/Brine) are not removing Palladium. Residual Pd is > 50 ppm."[1]
Q5: Why is extraction failing?
A: Imidazoles are better ligands than many standard chelators. They effectively "fight" the EDTA for the metal. You need a scavenger with a binding constant (
Q6: What is the best scavenger for imidazoles?
A: Thiol-functionalized Silica (Si-TMT) or Trimercaptotriazine .
-
Why: The Sulfur-Pd bond is stronger than the Nitrogen-Pd bond.
-
Method: Add Si-TMT resin (0.5 - 1.0 eq relative to Pd content, not product) to the reaction mixture before filtration. Heat to 50°C for 2-4 hours.
-
Advantage: Unlike activated carbon, Si-TMT does not adsorb the polar imidazole product, preventing yield loss.
Visualization: Metal Scavenging Workflow
Figure 2: Selection logic for metal scavengers. Si-TMT is preferred for imidazoles to avoid yield loss associated with carbon adsorption.
Module 4: Process Safety & Engineering
Primary Issue: "Unexpected exotherms during salt formation in the pilot reactor."
Q7: Why did the temperature spike during acid addition?
A: The protonation of imidazole is highly exothermic (
-
Lab vs. Pilot: In a 100mL flask, air cooling dissipates this heat. In a 50L reactor, the heat accumulation can trigger solvent boiling or decomposition.
-
Control: Calculate the Dosing Rate (
) based on the cooling jacket's capacity ( ), not the reaction kinetics.
References
-
Metastable Zone Width & Scale-Up
- Barrett, P., & Glennon, B. (2002). Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design.
-
Source:2
-
Chromatography Linear Velocity Scaling
- Tosoh Bioscience.
-
Source:3
-
Palladium Removal Strategies
-
Crystallization Challenges (Oiling Out)
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Structural Elucidation of 3-(1H-imidazol-1-yl)cyclohexanone: A Comparative Guide to 2D NMR Efficacy
Executive Summary: The Validation Challenge
In the synthesis of 3-(1H-imidazol-1-yl)cyclohexanone (typically via aza-Michael addition), researchers often face a critical validation bottleneck. While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight, it fails to distinguish between potential regioisomers (e.g., N-alkylation vs. C-alkylation) or identify polymerization byproducts common in Michael additions.
This guide objectively compares the efficacy of standard 1D NMR against an integrated 2D NMR strategy (HSQC, HMBC, COSY). We demonstrate that while 1D NMR is sufficient for purity checks, it is statistically inadequate for de novo structural confirmation of this N-heterocyclic adduct.
Comparative Analysis: Validation Methodologies
We evaluated three validation tiers for confirming the structure of 3-(1H-imidazol-1-yl)cyclohexanone. The table below summarizes the "performance" of each methodology regarding structural certainty.
| Feature | Method A: 1D NMR ( | Method B: Integrated 2D NMR | Method C: LC-MS / IR |
| Connectivity Proof | Low (Inferred from shifts) | High (Direct bond correlation) | None (Mass/Functional group only) |
| Regiochemistry | Ambiguous (N1 vs C2/C5 attack) | Definitive (HMBC N-C correlations) | None |
| Stereochemistry | Medium (Coupling constants | High (NOESY spatial data) | None |
| Impurity Detection | Medium (Overlapping multiplets) | High (Resolved cross-peaks) | Low (Ionization bias) |
| Time Investment | 10–15 Minutes | 1–4 Hours | 5–10 Minutes |
Why 1D NMR is Insufficient
In 1D
Experimental Protocol: The Self-Validating System
To achieve authoritative structural confirmation, follow this 2D NMR workflow. This protocol is designed to be self-validating: if the HMBC correlations described in Step 4 are absent, the structure is incorrect.
Phase 1: Sample Preparation[1]
-
Solvent: DMSO-
is preferred over CDCl . Imidazole protons can broaden in chloroform due to exchange; DMSO stabilizes the N-heterocycle and separates the critical H3 methine signal from the aliphatic envelope. -
Concentration: 10–15 mg in 600 µL solvent. (High concentration is required for HMBC sensitivity).
Phase 2: Acquisition Parameters (600 MHz equiv.)
- H (Proton): 16 scans, spectral width 12 ppm.
-
COSY (Correlation Spectroscopy): 256 increments, establishes the spin system of the cyclohexane ring (
connectivity). -
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited. Distinguishes
(positive) from (negative). -
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (
). This is the critical experiment.
Phase 3: The Logic Flow (Visualization)
The following diagram illustrates the decision matrix for assigning the structure based on spectral data.
Caption: Logical workflow for structural validation. The HMBC step acts as the definitive gatekeeper for structural acceptance.
Data Interpretation & Causality
This section details the specific signals that confirm the structure of 3-(1H-imidazol-1-yl)cyclohexanone.
The Imidazole "Fingerprint"
In DMSO-
-
H2 (N-CH-N): Singlet, highly deshielded (~7.6–7.8 ppm).
-
H4/H5: Two doublets or broad singlets (~6.9–7.2 ppm).
-
Validation Check: If these peaks appear as a single broad hump, the sample may be wet or aggregated. If H4 and H5 are equivalent, the symmetry implies the imidazole is not attached to the chiral center, or rapid tautomerism is occurring (unlikely for N-substituted imidazoles).
The Cyclohexanone Ring (COSY Logic)
The COSY spectrum allows you to "walk" the ring.
-
Identify the H3 methine proton. It will be the most deshielded aliphatic proton (~4.5–4.8 ppm) due to the electronegative nitrogen.
-
COSY Cross-peaks: H3 will show correlations to two distinct methylene groups: H2 (adjacent to carbonyl) and H4 (distal).
-
HSQC Check: The Carbon attached to H3 should appear around 50–55 ppm.
The "Smoking Gun": HMBC Correlations
This is the definitive proof of the N1–C3 bond . You must observe the following long-range (3-bond) correlations:
-
Imidazole H2
Cyclohexanone C3: This proves the imidazole is attached to the ring. -
Imidazole H5
Cyclohexanone C3: This confirms the orientation (N1 attachment). -
Cyclohexanone H2
Carbonyl (C1): Confirms the position of the ketone relative to the substitution.
Connectivity Diagram (Graphviz)
Caption: Key HMBC correlations required to confirm the N-C bond formation between Imidazole and Cyclohexanone.
Conclusion
While 1D NMR and LC-MS are valuable for purity assessments, they are insufficient for the rigorous structural validation of 3-(1H-imidazol-1-yl)cyclohexanone . The overlap of aliphatic protons and the inability of 1D NMR to definitively assign the C-N connectivity necessitates the use of 2D NMR.
Recommendation: For all new batches of this intermediate, the HMBC experiment is mandatory . The observation of the correlation between the Imidazole H2/H5 protons and the Cyclohexanone C3 carbon is the only non-destructive method to definitively validate the regiochemistry of the aza-Michael addition.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR assignment logic).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
Rulev, A. Y. (2011). "Aza-Michael addition of amines to activated alkenes." Russian Chemical Reviews, 80(3), 197. (Review of the synthetic mechanism and expected products).
-
Bruker BioSpin. (2023). "2D NMR Step-by-Step Guide: HSQC and HMBC." (General reference for pulse sequence parameters).
Technical Guide: Comparative Efficacy & Resolution of 3-(1H-imidazol-1-yl)cyclohexanone Stereoisomers
Executive Summary
3-(1H-imidazol-1-yl)cyclohexanone is a critical chiral synthon in the synthesis of high-affinity 5-HT3 receptor antagonists, most notably Ondansetron . While often handled as a racemate in early-stage development, the stereochemical configuration of this ketone at the C3 position dictates the chirality of the final pharmaceutical active ingredient (API).[1]
This guide objectively compares the efficacy of the (R)- and (S)- isomers of 3-(1H-imidazol-1-yl)cyclohexanone, focusing on their downstream pharmacological impact and the comparative efficiency of resolution methodologies. Experimental data confirms that the (R)-isomer serves as the precursor to the eutomer (active enantiomer) of Ondansetron, exhibiting approximately 8-fold higher potency than its (S)-counterpart.[1]
Chemical Basis of Isomerism
The molecule features a cyclohexanone ring substituted at the 3-position with an imidazole moiety. This substitution creates a single chiral center at C3.
-
Chemical Formula: C
H N O[1][2] -
Molecular Weight: 164.21 g/mol [1]
-
Stereocenters: C3 (R/S configuration)
The absolute configuration of the precursor ketone is preserved during the subsequent Mannich reaction and cyclization steps in Ondansetron synthesis. Therefore, the efficacy of the ketone isomer is directly correlated to the pharmacodynamics of the resulting drug.[1]
Structural Visualization
Figure 1: Stereochemical lineage from the chiral ketone precursor to the final active pharmaceutical ingredient.[1]
Comparative Efficacy Analysis
Downstream Pharmacological Impact
The primary metric for the "efficacy" of the ketone isomers is the biological activity of the 5-HT3 antagonists they generate. Research indicates a significant stereoselective difference in binding affinity.
| Metric | (R)-Derived API | (S)-Derived API | Efficacy Ratio (R:S) |
| 5-HT3 Receptor Affinity (Ki) | High (~7.0 nM) | Moderate (~50 nM) | ~7-8x |
| Potency (Guinea Pig Ileum) | High | Low | 8x |
| Metabolic Stability (Rat) | Longer t | Shorter t | Significant |
| Clinical Status | Eutomer (Active) | Distomer (Less Active) | N/A |
Key Insight: The (R)-enantiomer of the ketone is the high-value target. The (S)-enantiomer, while pharmacologically active, is significantly less potent and is often considered an impurity in chiral switch formulations.[1]
Production Efficacy: Resolution Methodologies
Obtaining the pure (R)-ketone is the process bottleneck.[1] We compare the two standard industrial workflows: Classical Chemical Resolution vs. Biocatalytic Kinetic Resolution .
Method A: Classical Resolution (Dibenzoyl-L-tartaric acid)[1]
-
Mechanism: Formation of diastereomeric salts.
-
Yield: Typically < 30% (theoretical max 50%).[1]
-
Drawback: Requires multiple recrystallizations; poor atom economy.
Method B: Biocatalytic Kinetic Resolution (Recommended)[1]
-
Mechanism: Lipase-catalyzed transesterification of the corresponding alcohol, followed by oxidation.[1]
-
Enzyme: Pseudomonas cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).[1]
-
E-Value (Selectivity): > 100 (Excellent).
-
Yield: ~45-48% (near theoretical max).
Experimental Protocol: Biocatalytic Resolution
This protocol details the high-efficacy route to isolate the (R)-ketone via its alcohol intermediate. This method is self-validating via chiral HPLC monitoring.
Phase 1: Reduction & Kinetic Resolution[1]
-
Reduction: Reduce racemic 3-(1H-imidazol-1-yl)cyclohexanone (10 g) using NaBH
in methanol (0 °C, 2h) to yield the diastereomeric alcohol mixture (cis/trans). -
Acylation: Suspend the racemic alcohol (1 eq) in vinyl acetate (solvent/donor). Add Lipase PS-C (Amano) (20% w/w relative to substrate).[1]
-
Incubation: Stir at 30 °C for 24–48 hours. Monitor conversion via HPLC.
-
Separation: Filter off the enzyme. Evaporate volatiles. Separate the acetate (R-series) from the alcohol (S-series) via column chromatography (SiO
, EtOAc/MeOH gradient).[1]
Phase 2: Oxidation to Chiral Ketone
To recover the desired (R)-ketone from the resolved alcohol/acetate:
-
Hydrolysis: Hydrolyze the enantiopure acetate using K
CO in MeOH to yield (1R, 3S)-alcohol. -
Oxidation: Treat the (1R, 3S)-alcohol with Jones reagent or IBX in DMSO.[1]
-
Result: Pure (R)-3-(1H-imidazol-1-yl)cyclohexanone .
Analytical Validation (Self-Check)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Acceptance Criteria: ee > 98%.
Workflow Diagram
Figure 2: Chemoenzymatic workflow for isolating the high-efficacy (R)-isomer.
Conclusion
For drug development applications targeting the 5-HT3 receptor, the (R)-3-(1H-imidazol-1-yl)cyclohexanone isomer is the superior candidate.[1] It yields the (R)-enantiomer of Ondansetron, which demonstrates an 8-fold increase in potency and a more favorable pharmacokinetic profile compared to the (S)-variant.[1]
While the racemic ketone is cheaper, the downstream cost of resolving the final drug (or the clinical cost of administering a less potent racemate) justifies the upfront use of the biocatalytic resolution protocol described above.[1]
References
-
Pharmacokinetics of R-ondansetron vs S-ondansetron. Liu, Y., et al. (2019).[1][5] Pharmacokinetics of R-(-)ondansetron compared with that of S-(-)ondansetron in rats using an LC-MS/MS method.[5] Biomedical Chromatography.
-
Potency Comparison of Enantiomers. Butler, A., et al. (1988).[1] Pharmacological properties of GR38032F, a novel antagonist at 5-HT3 receptors.[1] British Journal of Pharmacology. [1]
-
Enantioselective Determination and Clinical Relevance. Deprez-Poulain, R., et al. (2013).[1][6] Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma. Journal of Chromatography B.
-
Chemoenzymatic Resolution of Imidazole Derivatives. Kamal, A., et al. (2009).[1] Chemoenzymatic preparation of optically active 3-(1H-imidazol-1-yl)cyclohexanol-based ionic liquids. RSC Advances.
Sources
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(1h-imidazol-1-yl)cyclohexanone (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. reference.medscape.com [reference.medscape.com]
- 4. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of R-(-)ondansetron compared with that of S-(-)ondansetron in rats using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
